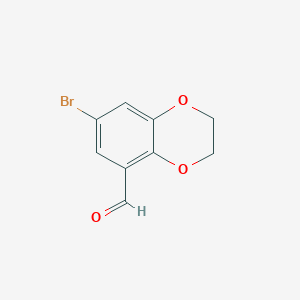

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

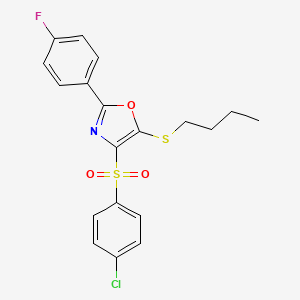

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is a chemical compound with the empirical formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It belongs to the class of benzodioxine derivatives and contains a bromine atom attached to a dihydrobenzodioxine ring. The compound exhibits aldehyde functionality, which is indicated by the presence of the carbonyl group (C=O) .

Synthesis Analysis

The synthetic route for this compound involves the introduction of a bromine substituent onto the benzodioxine scaffold. Specific synthetic methods and conditions may vary, but typical approaches include bromination of a precursor compound or selective functionalization of an existing benzodioxine ring. Researchers have explored various strategies to achieve this synthesis, and further investigation is warranted to optimize yields and selectivity .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered dihydrobenzodioxine ring fused with a five-membered carbocyclic ring. The bromine atom is positioned at the 7-position of the benzodioxine ring. The aldehyde group (C=O) is attached to the carbocyclic ring. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, potential reactions include nucleophilic additions at the carbonyl group, substitution reactions at the bromine position, and cyclization reactions. Researchers can explore its reactivity with various nucleophiles, bases, and electrophiles to uncover novel transformations .

Physical And Chemical Properties Analysis

Mecanismo De Acción

The precise mechanism of action for 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde remains an area of investigation. Its potential biological activities, such as enzyme inhibition, receptor binding, or other interactions, require further exploration. Researchers should evaluate its effects on relevant biological targets to elucidate its mode of action .

Propiedades

IUPAC Name |

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)9-8(4-7)12-1-2-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITZFTAWIKVLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)

![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)

![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)